molecular formula C21H22N4O3 B3548307 3-ethyl-7-[(4-phenyl-1-piperazinyl)carbonyl]-2,4(1H,3H)-quinazolinedione

3-ethyl-7-[(4-phenyl-1-piperazinyl)carbonyl]-2,4(1H,3H)-quinazolinedione

Cat. No. B3548307
M. Wt: 378.4 g/mol
InChI Key: YYJOHWBVZDSWLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-7-[(4-phenyl-1-piperazinyl)carbonyl]-2,4(1H,3H)-quinazolinedione is a chemical compound that has been studied extensively in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPCQ and is a quinazoline derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of EPCQ is not fully understood, but it is thought to be related to its ability to interact with certain proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes, which can lead to various physiological effects.
Biochemical and Physiological Effects:
EPCQ has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the regulation of glucose metabolism, and the modulation of neurotransmitter activity. It has also been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

EPCQ has several advantages for use in laboratory experiments, including its stability and solubility in various solvents. However, it also has certain limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research on EPCQ, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its mechanism of action. Further studies are also needed to determine the optimal dosage and administration of EPCQ for therapeutic use.

Scientific Research Applications

EPCQ has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have anticancer, antidiabetic, and anticonvulsant properties. EPCQ has also been studied for its potential use as an inhibitor of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase.

properties

IUPAC Name

3-ethyl-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-2-25-20(27)17-9-8-15(14-18(17)22-21(25)28)19(26)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h3-9,14H,2,10-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYJOHWBVZDSWLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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